molecular formula C17H25NO B290995 N-(2-sec-butylphenyl)cyclohexanecarboxamide

N-(2-sec-butylphenyl)cyclohexanecarboxamide

Cat. No. B290995
M. Wt: 259.4 g/mol
InChI Key: CMAKKNLPXJQFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)cyclohexanecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. BPPC belongs to the class of compounds known as amides and is synthesized through a multi-step process involving the reaction of various reagents.

Mechanism of Action

The exact mechanism of action of N-(2-sec-butylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. N-(2-sec-butylphenyl)cyclohexanecarboxamide has been shown to increase the levels of endogenous opioids such as enkephalins and dynorphins, which are known to play a role in the modulation of pain and inflammation. N-(2-sec-butylphenyl)cyclohexanecarboxamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects
N-(2-sec-butylphenyl)cyclohexanecarboxamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are known to contribute to the development of pain and inflammation. N-(2-sec-butylphenyl)cyclohexanecarboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which are involved in the protection of cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-sec-butylphenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2-sec-butylphenyl)cyclohexanecarboxamide also exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation in animal models. However, N-(2-sec-butylphenyl)cyclohexanecarboxamide also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(2-sec-butylphenyl)cyclohexanecarboxamide. One area of interest is the development of novel analogs of N-(2-sec-butylphenyl)cyclohexanecarboxamide with improved pharmacological properties such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential use of N-(2-sec-butylphenyl)cyclohexanecarboxamide in the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-(2-sec-butylphenyl)cyclohexanecarboxamide and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of N-(2-sec-butylphenyl)cyclohexanecarboxamide involves the reaction of 2-sec-butylphenylamine with cyclohexanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then purified through various techniques such as column chromatography, recrystallization, and HPLC to obtain the final product in a high yield and purity.

Scientific Research Applications

N-(2-sec-butylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. N-(2-sec-butylphenyl)cyclohexanecarboxamide has also been investigated for its potential use as a neuroprotective agent in the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C17H25NO/c1-3-13(2)15-11-7-8-12-16(15)18-17(19)14-9-5-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,18,19)

InChI Key

CMAKKNLPXJQFRU-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCCC2

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCCC2

Origin of Product

United States

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